Renzapride

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

Mechanism of Action

Renzapride, also known as Renzapridum, is a compound with a unique mechanism of action that has been studied for its potential therapeutic applications .

Target of Action

This compound primarily targets the serotonin receptors 5-HT4 and 5-HT3 . It acts as a full agonist on the 5-HT4 receptor and a partial antagonist on the 5-HT3 receptor . It also has some affinity for the 5-HT2A, 5-HT2B, and 5-HT2C receptors .

Mode of Action

This compound interacts with its targets by stimulating the 5-HT4 receptors and inhibiting the 5-HT3 receptors . This dual action results in enhanced gastrointestinal motility .

Biochemical Pathways

It is known that the compound’s action on the serotonin receptors influences the gastrointestinal tract’s motility .

Result of Action

This compound’s action results in enhanced stomach emptying and reduced oro-caecal transit time . These effects can potentially alleviate symptoms in conditions such as constipation-predominant irritable bowel syndrome (IBS-C) .

Biochemical Analysis

Biochemical Properties

Renzapride interacts with several enzymes and proteins, primarily serotonin receptors. It has high affinity for human 5-HT3 and guinea-pig 5-HT4 receptors . It also exhibits inhibitory properties at 5-HT2B receptors and has some affinity for 5-HT2A and 5-HT2C receptors .

Cellular Effects

This compound influences cell function by acting on the upper gastrointestinal tract. It enhances stomach emptying in normal subjects . Doses of 2 and 5 mg decrease the volume of gastric contents aspirated 80 min after a test meal by 21 and 37% respectively . This compound also reduces the oro-caecal transit time in a dose-related manner .

Molecular Mechanism

This compound exerts its effects at the molecular level through its interactions with serotonin receptors. As a full serotonin 5-HT4 receptor agonist and partial serotonin 5-HT3 receptor antagonist, it can influence the activity of these receptors and thereby alter cellular processes .

Temporal Effects in Laboratory Settings

It has been shown to reduce the oro-caecal transit time in a dose-related manner, suggesting that its effects may change over time .

Metabolic Pathways

This compound is involved in the serotonin pathway, interacting with several serotonin receptors

Preparation Methods

Synthetic Routes and Reaction Conditions

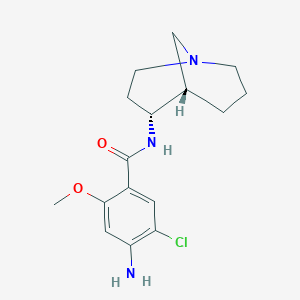

Renzapridum is synthesized through a series of chemical reactions involving the formation of a benzamide structure. The synthesis typically involves the following steps:

Formation of the Benzamide Core: The core structure is formed by reacting 5-chloro-2-methoxybenzoic acid with thionyl chloride to produce the corresponding acid chloride.

Amidation Reaction: The acid chloride is then reacted with 4-amino-1-azabicyclo[3.3.1]nonane to form the benzamide structure.

Industrial Production Methods

Industrial production of Renzapridum involves optimizing the reaction conditions to ensure high yield and purity. This includes controlling the temperature, pressure, and reaction time during the synthesis process. High-pressure liquid chromatography (HPLC) is often used to purify the final product .

Chemical Reactions Analysis

Types of Reactions

Renzapridum undergoes several types of chemical reactions, including:

Oxidation: Renzapridum can be oxidized to form its N-oxide derivative.

Reduction: Reduction reactions can be used to modify the benzamide structure.

Substitution: Halogen substitution reactions can occur on the benzene ring.

Common Reagents and Conditions

Oxidation: Hydrogen peroxide or other oxidizing agents.

Reduction: Sodium borohydride or other reducing agents.

Substitution: Halogenating agents such as chlorine or bromine.

Major Products Formed

N-oxide Derivative: Formed through oxidation.

Reduced Benzamide: Formed through reduction.

Halogenated Derivatives: Formed through substitution.

Scientific Research Applications

Renzapridum has a wide range of scientific research applications, including:

Chemistry: Used as a model compound to study serotonin receptor interactions.

Biology: Investigated for its effects on gastrointestinal motility and neurotransmitter release.

Medicine: Developed for the treatment of IBS-C and other gastrointestinal disorders.

Industry: Used in the development of pharmaceuticals targeting serotonin receptors.

Comparison with Similar Compounds

Similar Compounds

Cisapride: Another prokinetic agent that acts as a serotonin 5-HT4 receptor agonist.

Tegaserod: A serotonin 5-HT4 receptor agonist used for IBS-C.

Prucalopride: A selective serotonin 5-HT4 receptor agonist used for chronic constipation.

Uniqueness

Renzapridum is unique due to its dual action as a full 5-HT4 receptor agonist and partial 5-HT3 receptor antagonist. This combination provides both prokinetic and antiemetic effects, making it particularly effective for treating gastrointestinal motility disorders .

Biological Activity

Renzapride is a novel therapeutic agent primarily under investigation for the treatment of irritable bowel syndrome (IBS), particularly IBS with constipation (IBS-C). It functions as a dual-action compound, acting as a selective agonist for the serotonin 5-HT4 receptor and an antagonist for the 5-HT3 receptor. This unique pharmacological profile contributes to its potential efficacy in enhancing gastrointestinal motility and alleviating symptoms associated with IBS.

Pharmacological Profile

Serotonergic Receptor Interaction:

this compound exhibits high affinity for human 5-HT3 receptors and guinea-pig 5-HT4 receptors, with inhibition noted at 5-HT2B receptors. Its selectivity is characterized by a Ki value of 17 nm for 5-HT3 and 477 nm for 5-HT4 receptors, indicating a strong interaction with these targets compared to other serotonergic receptors .

Metabolism:

The metabolism of this compound occurs primarily through liver microsomes, with minimal non-microsomal metabolism. Importantly, this compound does not significantly inhibit major cytochrome P450 enzymes (CYPs), suggesting a low potential for drug-drug interactions at therapeutic doses .

Clinical Efficacy in IBS

Numerous clinical trials have evaluated the efficacy of this compound in patients with IBS. The following table summarizes key studies assessing its impact on colonic transit and symptom relief:

| Study | Population | Dosage | Duration | Outcomes |

|---|---|---|---|---|

| George et al. (2008) | C-IBS Patients | 1, 2, 4 mg daily | 12 weeks | Dose-dependent increase in responder rates for pain relief; improved bowel movement frequency |

| Lembo et al. (2010) | Women with IBS-C | 4 mg daily, 2 mg b.d. | 12 weeks | Significant global relief of IBS symptoms; better stool consistency and frequency compared to placebo |

| This compound Long-term Study (2014) | IBS-C Patients | 4 mg daily | 12 months | Small but significant improvements in symptom relief; incidence of ischaemic colitis noted |

Case Studies and Findings

A notable randomized controlled trial involving women with IBS-C demonstrated that patients receiving this compound reported greater relief of overall symptoms compared to those on placebo. Specifically, the mean number of months reporting relief was statistically significant at P=0.004 for the this compound group . However, the study also highlighted safety concerns, including three reported cases of ischaemic colitis during long-term treatment .

Safety Profile

While this compound has shown promise in improving gastrointestinal motility and reducing IBS symptoms, its safety profile warrants attention. The occurrence of ischaemic colitis raises concerns regarding its long-term use, particularly in vulnerable populations . Overall, adverse effects were generally mild and transient, but careful monitoring is recommended during treatment.

Properties

Key on ui mechanism of action |

Renzapride is a full serotonin 5-HT4 receptor agonist and partial serotonin 5-HT3 receptor antagonist. |

|---|---|

CAS No. |

112727-80-7 |

Molecular Formula |

C16H22ClN3O2 |

Molecular Weight |

323.82 g/mol |

IUPAC Name |

4-amino-N-[(4S,5R)-1-azabicyclo[3.3.1]nonan-4-yl]-5-chloro-2-methoxybenzamide |

InChI |

InChI=1S/C16H22ClN3O2/c1-22-15-8-13(18)12(17)7-11(15)16(21)19-14-4-6-20-5-2-3-10(14)9-20/h7-8,10,14H,2-6,9,18H2,1H3,(H,19,21)/t10-,14+/m1/s1 |

InChI Key |

GZSKEXSLDPEFPT-YGRLFVJLSA-N |

SMILES |

COC1=CC(=C(C=C1C(=O)NC2CCN3CCCC2C3)Cl)N |

Isomeric SMILES |

COC1=CC(=C(C=C1C(=O)N[C@H]2CCN3CCC[C@@H]2C3)Cl)N |

Canonical SMILES |

COC1=CC(=C(C=C1C(=O)NC2CCN3CCCC2C3)Cl)N |

Synonyms |

4-amino-5-chloro-2-methoxy-N-(1-azabicyclo-(3.3.1)-non-4-yl)benzamide BRL 24924 BRL-24924 renzapride |

Origin of Product |

United States |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.